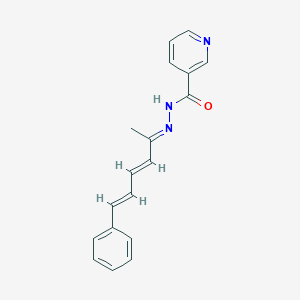![molecular formula C21H18N2O2S B385850 ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)
ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C21H18N2O2S and a molecular weight of 362.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of isoquinoline derivatives with appropriate benzylsulfanyl and ethyl ester groups under controlled conditions . The reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the imidazo[2,1-a]isoquinoline core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium, other transition metals.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their wide range of pharmacological properties, including antimalarial and anticancer activities.
Isoquinoline derivatives: Important in medicinal chemistry for their diverse biological activities.
The uniqueness of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate lies in its specific substitution pattern and the presence of the benzylsulfanyl group, which may confer distinct biological properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H18N2O2S |
|---|---|
Molekulargewicht |
362.4g/mol |
IUPAC-Name |
ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H18N2O2S/c1-2-25-21(24)18-20(26-14-15-8-4-3-5-9-15)22-19-17-11-7-6-10-16(17)12-13-23(18)19/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
KIIITABSNSDVRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SCC4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)






![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]adamantane-1-carboxamide](/img/structure/B385781.png)




![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide](/img/structure/B385792.png)
